molecular formula C13H20O B14348263 1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one CAS No. 92622-56-5

1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one

Katalognummer: B14348263
CAS-Nummer: 92622-56-5
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: WMQGROVYHRYLHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a cyclohexene ring with a tert-butyl group and a propenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one typically involves the reaction of 4-tert-butylcyclohexanone with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the enolate intermediate, which then reacts with propenone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylcyclohexanone: A precursor in the synthesis of 1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one.

    4-tert-Butylcyclohexene: A related compound with similar structural features.

    Cyclohexanone: A simpler analog without the tert-butyl group.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the propenone moiety, which confer specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

92622-56-5

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

1-(4-tert-butylcyclohexen-1-yl)prop-2-en-1-one

InChI

InChI=1S/C13H20O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-6,11H,1,7-9H2,2-4H3

InChI-Schlüssel

WMQGROVYHRYLHC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=CC1)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.